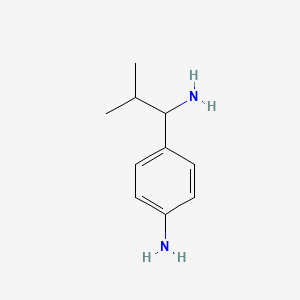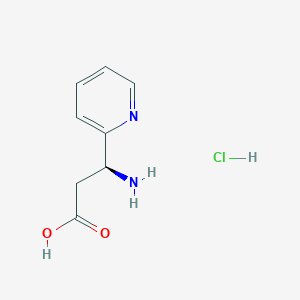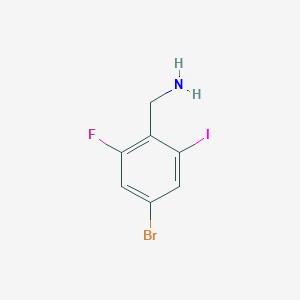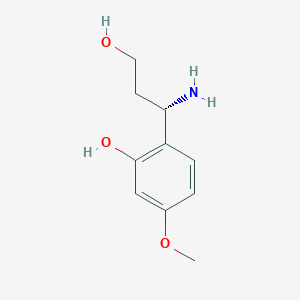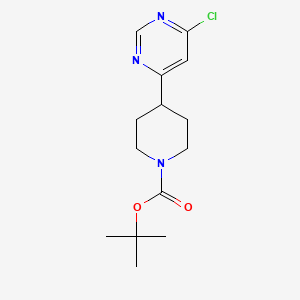
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine is a fluorinated organic compound. The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. Fluorinated compounds are known for their enhanced stability, bioavailability, and metabolic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atom into the pyran ring. One common method involves the use of 2-fluoroethyl trifluoromethanesulfonate as a fluorinating agent . The reaction is carried out under mild conditions to ensure the selective introduction of the fluorine atom without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological or cardiovascular diseases.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or signal transduction processes, ultimately affecting the biological system.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine: Known for its unique fluorinated structure.
(2R,3S,4S)-2-Fluoro-N-methyl-N-({(3S,4S)-4-[2-(trifluoromethyl)phenoxy]-3,4-dihydro-1H-isochromen-3-yl}methyl)ethanamine: Another fluorinated compound with different functional groups.
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]acetamide: A complex fluorinated carbohydrate derivative.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct physicochemical properties. These properties make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-N-methyloxan-4-amine |
InChI |
InChI=1S/C6H12FNO/c1-8-6-2-3-9-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
KNIHUQZEHNEUHH-RITPCOANSA-N |
Isomeric SMILES |
CN[C@H]1CCOC[C@H]1F |
Canonical SMILES |
CNC1CCOCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B12985692.png)
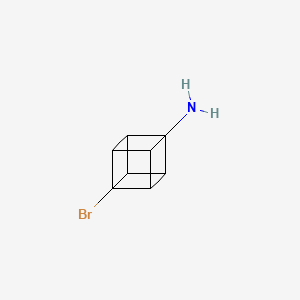
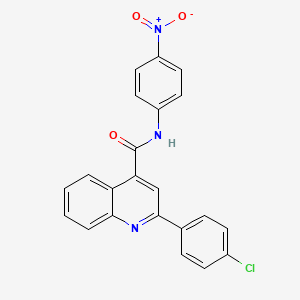
![2,5-Diazaspiro[3.4]octan-1-one hydrochloride](/img/structure/B12985699.png)
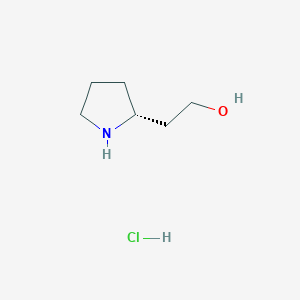
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B12985720.png)
![8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B12985728.png)
